Efonidipine hydrochloride belongs to the class of drugs known as calcium channel blockers. These medications work by relaxing the smooth muscle cells in the walls of blood vessels, which leads to vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure. Research suggests that Efonidipine hydrochloride may be effective in lowering blood pressure, with studies demonstrating its ability to achieve blood pressure control similar to other established calcium channel blockers [].
Development and validation of UV Spectrophotometric method for simultaneous estimation of Efonidipine hydrochloride ethanolate and Chlorthalidone in their synthetic mixture - ResearchGate:
Some research suggests that Efonidipine hydrochloride may offer certain advantages compared to other calcium channel blockers. For instance, it may have a slower onset of action but a longer duration of effect, potentially leading to more stable blood pressure control throughout the day []. Additionally, some studies suggest it may have a less pronounced effect on heart rate, which can be a side effect of some calcium channel blockers.
Efonidipine hydrochloride is a dihydropyridine derivative developed by Shionogi & Co. in Japan and launched in 1995 under the brand name Landel. Its chemical structure features a phosphonate moiety at the C5 position of the dihydropyridine ring, which is crucial for its pharmacological profile. The compound is primarily used to manage hypertension and angina by inducing vasodilation through the inhibition of calcium channels .
Efonidipine exhibits several significant biological activities:
The synthesis of Efonidipine hydrochloride involves multi-step organic reactions typical of dihydropyridine derivatives. While specific proprietary methods may be held confidential by manufacturers, general approaches include:
Efonidipine hydrochloride is primarily applied in clinical settings for:
Studies examining drug interactions indicate that Efonidipine may have various interactions due to its metabolic pathway. It is primarily metabolized by cytochrome P450 enzymes, which can lead to potential interactions with other medications that are substrates or inhibitors of these enzymes. Furthermore, concurrent use with other antihypertensive agents may enhance its efficacy but also increase the risk of hypotension .
Efonidipine hydrochloride shares similarities with other calcium channel blockers but distinguishes itself through its dual action on both L-type and T-type channels. Below is a comparison with similar compounds:
Efonidipine's unique ability to block both types of calcium channels provides additional therapeutic benefits, such as reduced side effects like pedal edema and enhanced microcirculatory effects compared to traditional L-type calcium channel blockers .
Efonidipine hydrochloride exhibits a complex three-dimensional molecular architecture characterized by multiple functional domains that contribute to its unique pharmacological properties. The molecular formula is C₃₄H₃₈N₃O₇P·HCl, with a molecular weight of 668.1 grams per mole [1] [2]. The compound features a dihydropyridine core structure substituted with a distinctive phosphonate moiety at the C5 position, which differentiates it from conventional dihydropyridine calcium channel blockers [3] [4].
The conformational analysis reveals that the dihydropyridine ring adopts a flattened boat conformation rather than a planar structure [5] [6] [7]. This boat-like arrangement places the phenyl group at carbon-12 in a pseudo-axial direction, minimizing steric hindrance between the 3-carboxyl group and the 5-phosphate ester group [5]. The carboxyl group maintains a synperiplanar environment relative to the double bonds of the dihydropyridine ring, resulting in minimal torsion [5].
The six-membered dioxaphosphinanyl moiety displays a chair conformation, with the phosphorus-carbon bond oriented in the axial direction [5] [6] [7]. This specific arrangement creates a distinctive "basket-type" conformation formed by the bulky diphenyl and phosphonate groups, which is not observed in other dihydropyridine-3,5-dicarboxylates such as nifedipine or felodipine [5].
Computational studies utilizing molecular dynamics simulations have demonstrated that efonidipine exhibits significant conformational flexibility [8]. The compound's ability to adopt multiple conformations is particularly evident in the orientation of the bulky diphenyl group, which can transition from a "linear" arrangement in the free form to a "basket" conformation in the hydrochloride ethanolate form [5]. This conformational adaptability is crucial for the compound's ability to accommodate guest molecules within its crystal lattice structure.
The crystallographic analysis of efonidipine hydrochloride ethanolate reveals a triclinic crystal system belonging to space group P1̅ [5] [9]. The unit cell parameters are: a = 11.4763(11) Å, b = 11.9281(12) Å, c = 15.1054(15) Å, with angles α = 87.156(5)°, β = 78.155(5)°, and γ = 64.918(4)° [5]. The unit cell volume is 1831.3(3) ų with Z = 2, indicating two formula units per unit cell [5].
The crystal structure refinement achieved an R-value of 4.33% for reflections with I > 2σ(I) and 4.77% for all data, indicating high-quality structural determination [5]. The structure was solved using direct methods with SHELXS-97 and refined by full-matrix least-squares on F² using SHELXL-97 [5].
Thermogravimetric analysis combined with differential thermal analysis reveals a two-step mass loss process during heating [5]. The first stage occurs from approximately 80°C to 140°C with a mass loss of 6.25%, corresponding to ethanol elimination. The second stage extends from 140°C to 160°C with an additional 5.11% mass loss, attributed to chloride ion elimination and formation of benzyl chloride [5].
Variable temperature powder X-ray diffraction studies demonstrate that the crystalline structure remains intact until approximately 130-140°C, when ethanol volatilization begins [5]. The diffraction peak intensities decrease significantly after ethanol elimination, although some crystalline character persists, indicating transformation to a different crystal form rather than complete amorphization [5].
| Property | Efonidipine HCl Ethanolate | Efonidipine Free Form |
|---|---|---|
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P1̅ | P2₁2₁2₁ |
| a (Å) | 11.4763(11) | 9.9296(5) |
| b (Å) | 11.9281(12) | 13.1794(7) |
| c (Å) | 15.1054(15) | 24.2673(12) |
| Volume (ų) | 1831.3(3) | 3175.8(3) |
| Z | 2 | 4 |
| R-factor | 0.0433 | 0.0418 |
The stereochemical properties of the enantiomers exhibit significant pharmacological differences. R(-)-efonidipine demonstrates selective T-type calcium channel blocking activity, while S(+)-efonidipine maintains dual L-type and T-type calcium channel blocking properties similar to the racemic mixture [11]. This stereoselective activity profile suggests that the absolute configuration at the chiral center directly influences the compound's interaction with different calcium channel subtypes.
Advanced analytical methods have been developed for the stereospecific determination of efonidipine enantiomers using chiral liquid chromatography-tandem mass spectrometry [10] [13]. The separation is achieved using a CHIRALPAK® ID column with an isocratic mobile phase of acetonitrile/water (60:40, v/v), enabling baseline resolution of the enantiomers [10].
Optical rotation measurements reveal that the S-enantiomer exhibits dextrorotatory behavior (+), while the R-enantiomer displays levorotatory properties (-) [14] [15] [16]. The racemic mixture shows no net optical rotation due to the equal and opposite contributions of the individual enantiomers [12].
Single crystal analysis of the racemic acetone hemisolvate form reveals that both R and S enantiomers are present in the asymmetric unit, with each molecule maintaining the characteristic chair conformation of the dioxaphosphinanyl moiety and flattened boat conformation of the dihydropyridine ring [6] [7] [17]. The crystal structure belongs to space group P-1 with specific unit cell parameters distinct from the ethanolate form [6].
The phosphorus-containing heterocyclic system in efonidipine is a distinctive structural feature that differentiates it from conventional dihydropyridine calcium channel blockers. The molecule incorporates a 5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl group attached to the C5 position of the dihydropyridine ring [1] [2] [18].
The six-membered dioxaphosphorinane ring adopts a chair conformation with the phosphorus atom in an equatorial position relative to the dihydropyridine ring [5] [6]. This arrangement minimizes steric interactions and stabilizes the overall molecular geometry. The torsion angle Φ₁[C10-C11-P1-O3] measures -80.7(2)°, indicating the specific spatial orientation of the phosphonate group [5].
The phosphorus center exists in the pentavalent state (λ⁵) with a formal oxidation state of +5, coordinated to three oxygen atoms and one carbon atom in a tetrahedral geometry [1] [2]. The P=O bond length and P-O-C bond angles conform to typical values observed in organophosphorus compounds [5].
The presence of the bulky phosphonate group significantly influences the overall molecular conformation and crystal packing behavior. In combination with the diphenyl substituent, the phosphonate moiety creates a cavity or "basket-type" structure that can accommodate guest molecules such as chloride ions and ethanol molecules [5]. This structural feature is crucial for the formation of stable solvate complexes and contributes to the enhanced thermal stability of the ethanolate form.
The phosphonate substitution pattern also affects the electronic properties of the dihydropyridine ring, potentially contributing to the compound's unique dual T-type and L-type calcium channel blocking activity. The electron-withdrawing nature of the phosphonate group modulates the electron density distribution within the heterocyclic system, influencing receptor binding characteristics [3] [18].
The phosphonate oxygen atoms participate in intermolecular hydrogen bonding interactions that stabilize the crystal structure [5] [6]. These interactions involve both direct hydrogen bonds with solvent molecules and secondary interactions through the crystal lattice framework. The hydrogen bonding patterns contribute to the distinctive solid-state properties and influence the compound's dissolution behavior and bioavailability [5].